- A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactionsTetrahedron Letters, 2010, 51(30), 3913-3917,
Cas no 903895-56-7 (3-Fluoro-4-methylphenylboronic acid, pinacol ester)

903895-56-7 structure
Nome do Produto:3-Fluoro-4-methylphenylboronic acid, pinacol ester
N.o CAS:903895-56-7
MF:C13H18BFO2
MW:236.090227603912
MDL:MFCD09972178
CID:839862
PubChem ID:46738767
3-Fluoro-4-methylphenylboronic acid, pinacol ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-FLUORO-4-METHYLPHENYLBORONIC ACID, PINACOL ESTER
- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- B-5462
- 3-Fluoro-4-methylphenylboronic acid pinacol ester
- ST2403894
- 3-Fluoro-4-methylphenylboronic acid,pinacol ester
- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 2-(3-Fluoro-4-methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- EN300-1425708
- AT16039
- 903895-56-7
- BS-29782
- MFCD09972178
- DTXSID10674418
- SCHEMBL2640296
- AKOS015999553
- CS-0101285
- 3-Fluoro-4-methylphenylboronic acid, pinacol ester
-
- MDL: MFCD09972178
- Inchi: 1S/C13H18BFO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
- Chave InChI: GFPUHDYSPMTHBB-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1
Propriedades Computadas
- Massa Exacta: 236.13800
- Massa monoisotópica: 236.1383881g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 1
- Complexidade: 277
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 18.5
Propriedades Experimentais
- PSA: 18.46000
- LogP: 2.43330
3-Fluoro-4-methylphenylboronic acid, pinacol ester Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB273504-25 g |
3-Fluoro-4-methylphenylboronic acid, pinacol ester; 97% |
903895-56-7 | 25g |
€1130.00 | 2023-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171925-250mg |
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
903895-56-7 | 97% | 250mg |
¥38.00 | 2024-04-26 | |
Chemenu | CM134618-5g |
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
903895-56-7 | 95%+ | 5g |
$223 | 2024-07-20 | |
abcr | AB273504-1 g |
3-Fluoro-4-methylphenylboronic acid, pinacol ester; 97% |
903895-56-7 | 1g |
€144.00 | 2023-04-26 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF017-50mg |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 97% | 50mg |
98.0CNY | 2021-08-04 | |
Alichem | A019122073-5g |
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
903895-56-7 | 95% | 5g |
$400.00 | 2023-08-31 | |
TRC | F596530-1g |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 1g |
$133.00 | 2023-05-18 | ||
TRC | F596530-250mg |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 250mg |
$69.00 | 2023-05-18 | ||
TRC | F596530-500mg |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 500mg |
$92.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF017-1g |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 97% | 1g |
546.0CNY | 2021-08-04 |
3-Fluoro-4-methylphenylboronic acid, pinacol ester Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Solvents: Diethyl ether ; rt; 5 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 10 min, -78 °C; heated; 1.5 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ; rt; 5 min, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt
1.2 Reagents: Triisopropyl borate ; 10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ; rt; 5 min, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt
Referência
- A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactionsTetrahedron Letters, 2010, 51(30), 3913-3917,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
Referência
- Regioselective electrophilic borylation of haloarenesChemical Communications (Cambridge, 2015, 51(14), 2878-2881,
Synthetic Routes 4
Condições de reacção
1.1 Catalysts: 2071741-36-9 Solvents: Tetrahydrofuran ; 24 h, 80 °C
Referência
- C(sp2)-H Borylation of fluorinated arenes using an air-stable cobalt precatalyst: electronically enhanced site selectivity enables synthetic opportunitiesJournal of the American Chemical Society, 2017, 139(7), 2825-2832,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
Referência
- Visible Light-Induced Borylation of C-O, C-N, and C-X BondsJournal of the American Chemical Society, 2020, 142(3), 1603-1613,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C
Referência
- Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical InvestigationJournal of the American Chemical Society, 2017, 139(2), 976-984,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Carbon tetrachloride ; 0 °C → rt; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
Referência
- Visible Light-Induced Borylation of C-O, C-N, and C-X BondsJournal of the American Chemical Society, 2020, 142(3), 1603-1613,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Aluminum chloride , Pyridinium, 1-(dichloroboryl)-2,6-dimethyl-, (T-4)-tetrachloroaluminate(1-) (1:1… Solvents: DMSO-d6 ; 1 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
Referência
- Regioselective electrophilic borylation of haloarenesChemical Communications (Cambridge, 2015, 51(14), 2878-2881,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C
Referência
- Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical InvestigationJournal of the American Chemical Society, 2017, 139(2), 976-984,
Synthetic Routes 10
Condições de reacção
1.1 Catalysts: Sodium triethylborohydride , 2094503-97-4 Solvents: Tetrahydrofuran ; 2 min, rt
1.2 Reagents: Cyclohexene ; 24 h, 100 °C
1.2 Reagents: Cyclohexene ; 24 h, 100 °C
Referência
- Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H BondsChemistry - A European Journal, 2017, 23(24), 5663-5667,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
Referência
- Visible Light-Induced Borylation of C-O, C-N, and C-X BondsJournal of the American Chemical Society, 2020, 142(3), 1603-1613,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Aluminum chloride , (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: DMSO-d6 ; 1 h, 100 °C; 100 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
Referência
- Regioselective electrophilic borylation of haloarenesChemical Communications (Cambridge, 2015, 51(14), 2878-2881,
3-Fluoro-4-methylphenylboronic acid, pinacol ester Raw materials
- Borane, dichloro(4-fluoro-3-methylphenyl)-
- Borane, dichloro(3-fluoro-4-methylphenyl)-
- 3-Fluoro-4-methylphenol
- Diethyl Phosphite
- 3-Fluoro-4-methylphenylboronic acid
- Dibromomethane
- Bis[(pinacolato)boryl]methane
- 2,3-Dimethylbutane-2,3-diol
- 2-Fluoro-4-iodotoluene
- Bis(pinacolato)diborane
- 4-Bromo-2-fluorotoluene
3-Fluoro-4-methylphenylboronic acid, pinacol ester Preparation Products
3-Fluoro-4-methylphenylboronic acid, pinacol ester Literatura Relacionada
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:903895-56-7)3-Fluoro-4-methylphenylboronic acid, pinacol ester

Pureza:99%
Quantidade:25g
Preço ($):151.0